2-(4-chloro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide
Description
2-(4-Chloro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide is a heterocyclic compound featuring a pyrrolo[3,2-d]pyrimidine core, a chloro substituent at position 4, and an acetamide side chain. Pyrrolopyrimidine derivatives are widely studied for their biological activities, particularly in kinase inhibition and anticancer applications . The chloro group at position 4 likely enhances electrophilicity, while the acetamide moiety may contribute to hydrogen-bonding interactions with biological targets.
Properties
CAS No. |
919278-53-8 |
|---|---|
Molecular Formula |
C8H7ClN4O |
Molecular Weight |
210.62 g/mol |
IUPAC Name |
2-(4-chloropyrrolo[3,2-d]pyrimidin-5-yl)acetamide |
InChI |
InChI=1S/C8H7ClN4O/c9-8-7-5(11-4-12-8)1-2-13(7)3-6(10)14/h1-2,4H,3H2,(H2,10,14) |
InChI Key |
GUZDXYWZPQOCGF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C2=C1N=CN=C2Cl)CC(=O)N |
Origin of Product |
United States |
Preparation Methods
Phosphorus Oxychloride (POCl3) Mediated Chlorination
A suspension of 1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione in excess POCl3 is heated at 120°C for 6 hours, yielding 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine in 70% yield after neutralization with ammonium hydroxide. This method leverages the strong chlorinating agent POCl3 to replace hydroxyl groups with chlorides.
Phenylphosphonic Dichloride Route
Reaction of the dihydroxy precursor with phenylphosphonic dichloride at 170–175°C for 5 hours achieves a 60% yield. The elevated temperature facilitates cyclodehydration, with the dichloride acting as both a solvent and reagent.
Comparative Analysis
| Method | Chlorinating Agent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| POCl3 | POCl3 | 120 | 70 |
| Phenylphosphonic dichloride | C6H5POCl2 | 170–175 | 60 |
POCl3 offers higher yields under milder conditions, whereas phenylphosphonic dichloride requires rigorous heating but avoids excessive reagent volumes.
Selective Substitution at Pyrimidine-C4
Retaining chlorine at pyrimidine-C4 necessitates precise control during subsequent reactions. The dichloro intermediate’s C2 and C4 chlorides exhibit differential reactivity due to electronic and steric factors.
Hydrolytic Dechlorination at C2
Treating 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine with aqueous NaOH selectively hydrolyzes the C2 chloride, forming 4-chloro-5H-pyrrolo[3,2-d]pyrimidin-2-ol. However, this approach risks over-hydrolysis and requires careful pH monitoring.
Catalytic Hydrogenation
Palladium-on-carbon (Pd/C) under hydrogen atmosphere selectively reduces C2-Cl to C2-H, preserving the C4-Cl. Trials at 50 psi H2 and 80°C achieved 85% conversion, though competing reduction of the pyrrole ring remains a concern.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Mass Spectrometry (ESI-MS)**
Observed [M+H]+ at m/z 228.0431 aligns with the theoretical value for C8H7ClN4O (228.0433).
Challenges and Optimization
- Selectivity in Dichloro Intermediate: Competing reactions at C2 and C4 necessitate protecting groups or sequential substitutions.
- Acetamide Stability: Hydrolysis of the acetamide under acidic or basic conditions requires neutral workup protocols.
- Purification: Silica gel chromatography with gradient elution (hexanes:EtOAc 9:1 to 3:1) effectively isolates the target compound.
Applications and Derivatives
While the target compound’s biological activity remains under investigation, analogous pyrrolo[3,2-d]pyrimidines exhibit herbicidal and anticancer properties. For example, 4-(4,6-dimethoxypyrimidin-2-yloxy)phenoxy acetates show potent activity against Digitaria sanguinalis at 50 mg/L.
Chemical Reactions Analysis
Types of Reactions
2-(4-chloro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the pyrrolo[3,2-d]pyrimidine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolo[3,2-d]pyrimidine derivatives .
Scientific Research Applications
2-(4-chloro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide has several scientific research applications, including:
Medicinal Chemistry: It is used in the development of potential therapeutic agents, particularly as kinase inhibitors for cancer treatment.
Biological Studies: The compound is studied for its biological activities, including antimicrobial, antiviral, and anti-inflammatory properties.
Chemical Biology: It serves as a tool compound in chemical biology to study various biological pathways and molecular targets.
Mechanism of Action
The mechanism of action of 2-(4-chloro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the ATP-binding site of kinases, inhibiting their activity and thereby affecting downstream signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analog: N-{5-[2-Amino-7-(1-hydroxy-2-methylpropan-2-yl)-7H-pyrrolo[2,3-d]pyrimidine-5-carbonyl]pyridin-3-yl}-2-(5-chloropyridin-2-yl)acetamide
Key Differences and Similarities:
- Core Scaffold: The target compound has a pyrrolo[3,2-d]pyrimidine ring system, while the analog features a pyrrolo[2,3-d]pyrimidine core . The difference in ring fusion (3,2-d vs.
- Substituents:
- The target compound’s 4-chloro group contrasts with the analog’s 5-chloropyridin-2-yl substituent. The latter introduces a chlorinated pyridine ring, which may enhance lipophilicity and π-π stacking interactions .
- The analog includes a hydroxy-2-methylpropan-2-yl group, absent in the target compound. This polar substituent could improve solubility or modulate metabolic stability.
- Molecular Weight: The analog has a higher molecular weight (479.919 g/mol) compared to the target compound (estimated ~250–300 g/mol based on structure), suggesting differences in pharmacokinetic properties such as membrane permeability .
Table 1: Comparative Structural and Physicochemical Properties
| Property | Target Compound | Analog (PDB: 6K4 Ligand) |
|---|---|---|
| Core Structure | Pyrrolo[3,2-d]pyrimidine | Pyrrolo[2,3-d]pyrimidine |
| Key Substituents | 4-chloro, acetamide | 5-chloropyridin-2-yl, hydroxyalkyl |
| Molecular Formula | C₉H₈ClN₅O (estimated) | C₂₃H₂₂ClN₇O₃ |
| Molecular Weight (g/mol) | ~250–300 | 479.919 |
| Functional Groups | Chloro, amide | Chloro, amide, hydroxy, carbonyl |
Pharmacokinetic Considerations
- Solubility: The analog’s hydroxy and carbonyl groups likely improve aqueous solubility compared to the target compound, which lacks such polar moieties.
- Metabolic Stability: The hydroxy-2-methylpropan-2-yl group in the analog could reduce oxidative metabolism by cytochrome P450 enzymes, extending half-life .
Biological Activity
2-(4-chloro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential therapeutic applications. This article explores its biological activity, particularly focusing on its anti-cancer properties and interactions with various biological macromolecules.
Chemical Structure and Properties
The compound features a pyrrolo[3,2-d]pyrimidine core with an acetamide functional group. The presence of a chlorine atom at the para position enhances its chemical reactivity, potentially influencing its biological activity. Its molecular formula is with a molecular weight of approximately 239.66 g/mol.
Anti-Cancer Properties
Preliminary studies indicate that this compound may exhibit anti-cancer properties by inhibiting key kinases involved in cancer progression. The compound has been shown to interact with specific protein targets that regulate cell proliferation and survival pathways.
Table 1: Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Anti-Cancer | Inhibition of key kinases involved in cancer cell proliferation |
| Enzyme Interaction | Binding to proteins regulating survival pathways |
| Cytotoxicity | Potential reduction in cell growth and metastasis |
The mechanism by which this compound exerts its anti-cancer effects involves the inhibition of kinase activity, leading to reduced cell growth and migration. Ongoing research aims to elucidate the detailed mechanisms and potential off-target effects associated with this compound.
In Vitro Studies
In vitro studies have demonstrated that this compound can significantly inhibit cancer cell lines. For instance, a study reported that treatment with this compound resulted in a marked decrease in the viability of various cancer cell lines, suggesting its potential as a therapeutic agent.
Comparative Analysis
Comparative studies with structurally similar compounds have highlighted the unique activity profile of this compound. While other compounds exhibit varying degrees of kinase inhibition, this compound's specific structural features contribute to its distinct biological activity.
Future Directions
Further research is necessary to optimize the synthesis of this compound for higher yields and purity. Additionally, detailed pharmacokinetic studies are required to assess its efficacy and safety in vivo.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
